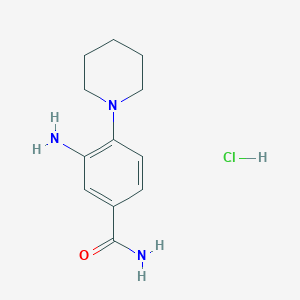
4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole
Vue d'ensemble
Description
4-Benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole is a heterocyclic organic compound characterized by its benzyl and phenyl groups attached to a triazole ring
Applications De Recherche Scientifique
4-Benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary targets of 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole are currently unknown. This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
It is known that triazoles, in general, can act as dna synthesis inhibitors . The specific interactions of this compound with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Given that triazoles can inhibit DNA synthesis , it is plausible that this compound may affect pathways related to DNA replication and cell division. The downstream effects of these interactions require further investigation.
Result of Action
As a potential DNA synthesis inhibitor , it may cause cell cycle arrest or apoptosis, but this is speculative and requires experimental validation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole typically involves the reaction of benzyl chloride with phenylhydrazine in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the benzyl or phenyl groups can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced analogs with different chemical properties.
Substitution Products: Substituted derivatives with new functional groups.
Comparaison Avec Des Composés Similaires
4-Benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
4-Benzyl-5-(3,4,5-trimethoxy-phenyl)-4H-(1,2,4)triazole-3-thiol
This comprehensive overview highlights the significance of 4-benzyl-3-chloro-5-phenyl-4H-1,2,4-triazole in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this versatile compound.
Propriétés
IUPAC Name |
4-benzyl-3-chloro-5-phenyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-15-18-17-14(13-9-5-2-6-10-13)19(15)11-12-7-3-1-4-8-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRBSCDFIIDPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid](/img/structure/B1518692.png)

![{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride](/img/structure/B1518700.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B1518704.png)





